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Deacetyl asperulosidic acid methyl ester

Cat. No.: B1630850
M. Wt: 404.4 g/mol
InChI Key: WSGPLSDARZNMCW-FCVLBCLDSA-N
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Description

Contextualization within Iridoid Glycoside Research

Deacetylasperulosidic acid methyl ester is a naturally occurring chemical compound classified within the large and diverse family of iridoid glycosides. researchgate.netmedchemexpress.com Iridoids are a class of monoterpenoids characterized by a cyclopentanopyran ring system. nih.gov In nature, they are typically found in glycosidic form, meaning they are bound to a sugar molecule, most commonly glucose. science.gov These compounds are widespread in the plant kingdom, particularly in the Asteridae subclass, and are known to be produced by plants primarily as a defense mechanism against herbivores and microbial infections. imrpress.compsu.edu

Significance in Natural Product Chemistry and Pharmacology

The significance of Deacetylasperulosidic acid methyl ester in natural product chemistry stems from its presence in numerous plants used in traditional medicine. nih.govimrpress.com It has been identified as a constituent in various species of the Rubiaceae family, such as Gardenia jasminoides (Zhizi), Hedyotis diffusa, and Morinda citrifolia (Noni), all of which have long histories of use for treating a range of ailments. researchgate.netnih.govimrpress.comnih.gov The isolation and characterization of this compound contribute to a deeper understanding of the chemical composition of these medicinal plants and provide a basis for quality control. nih.govmdpi.com

Overview of Research Trajectories and Gaps

The research trajectory for Deacetylasperulosidic acid methyl ester has followed a classic path in natural product science. Initial studies focused on its isolation from various botanical sources and the meticulous elucidation of its chemical structure. science.govchemfaces.com This foundational work has led to its identification in a growing number of medicinal plants, often as part of broader phytochemical investigations. imrpress.comresearchgate.netmdpi.com Following its identification, the research has progressed to preliminary pharmacological screenings to explore its biological activities, with a primary focus on its hypoglycemic effects. nih.govchemfaces.com

However, significant research gaps remain. While preliminary studies have demonstrated bioactivity, the underlying mechanisms of action are largely unclear. nih.gov Much of the existing pharmacological data is derived from studies on crude plant extracts or from comparative analyses where Deacetylasperulosidic acid methyl ester is one of several tested compounds. nih.govchemfaces.com There is a notable lack of in-depth studies focusing specifically on the pure compound to comprehensively evaluate its efficacy and molecular targets. For instance, while it is a component of Gardenia jasminoides extracts that show potential as DPP-IV inhibitors for diabetes management, its specific contribution and mechanism have not been fully elucidated. nih.gov

Furthermore, there is a scarcity of research on its other potential therapeutic properties, its pharmacokinetics (absorption, distribution, metabolism, and excretion), and its detailed safety profile. Future research should aim to fill these gaps by conducting comprehensive mechanistic studies to understand how it exerts its hypoglycemic and other effects. nih.gov Advanced computational and experimental approaches, such as those used in recent studies on traditional Chinese medicines, could help identify its specific protein targets. nih.gov Moreover, exploring the synthesis of derivatives could lead to new compounds with enhanced activity or improved pharmacological properties, representing a promising direction for future drug discovery efforts. nih.gov

Data Tables

Table 1: Natural Sources of Deacetylasperulosidic acid methyl ester

This table lists the plant species from which Deacetylasperulosidic acid methyl ester has been isolated, as documented in scientific literature.

Plant SpeciesFamilyPlant Part
Gardenia jasminoidesRubiaceaeFruit, Leaves nih.govnih.govchemfaces.com
Hedyotis diffusaRubiaceaeWhole Plant researchgate.netchemfaces.com
Morinda citrifolia (Noni)RubiaceaeFruit imrpress.compsu.edu
Xeromphis obovataRubiaceaeRoot Bark chemfaces.com
Duranta repensVerbenaceaeWhole Plant
Wendlandia ligustroidesRubiaceaeAerial Parts nih.gov
Mussaenda pubescensRubiaceaeNot Specified phytopurify.com
Plantago lagopusPlantaginaceaeNot Specified phytopurify.com

Table 2: Reported Biological Activities of Deacetylasperulosidic acid methyl ester

This table summarizes the pharmacological effects of Deacetylasperulosidic acid methyl ester that have been reported in research studies.

Biological ActivityModel SystemKey Findings
HypoglycemicNormal MiceLowered blood glucose levels. The 6α-hydroxy group was suggested to be essential for this activity. medchemexpress.comchemfaces.comphytopurify.com
PurgativeMiceExhibited purgative effects. medchemexpress.com
Antioxidantin vitro assayShowed the lowest activity compared to other tested iridoid glycosides in one study.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H24O11 B1630850 Deacetyl asperulosidic acid methyl ester

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (1S,4aS,5S,7aS)-5-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O11/c1-25-15(24)7-5-26-16(10-6(3-18)2-8(20)11(7)10)28-17-14(23)13(22)12(21)9(4-19)27-17/h2,5,8-14,16-23H,3-4H2,1H3/t8-,9+,10+,11-,12+,13-,14+,16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSGPLSDARZNMCW-FCVLBCLDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC(C2C1C(C=C2CO)O)OC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CO[C@H]([C@H]2[C@@H]1[C@H](C=C2CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Occurrence, Distribution, and Biosynthesis Research

Botanical Sources and Isolation Methodologies

Deacetylasperulosidic acid methyl ester has been identified and isolated from several plant species, primarily within the Rubiaceae family. sinophytochem.combiorlab.com Its presence is significant in plants used in traditional medicine, prompting research into its extraction and purification.

Deacetylasperulosidic acid methyl ester is a known constituent of Hedyotis diffusa Willd. (also known as Scleromitrion diffusum), a herb used in traditional Chinese medicine. biorlab.comchemfaces.comresearchgate.net It has also been isolated from the leaves and fruits of Gardenia jasminoides Ellis, another important plant in the Rubiaceae family. chemfaces.comnih.govjfda-online.com

The isolation methodologies for this compound typically involve solvent extraction and chromatographic techniques. A common procedure begins with extracting the plant material, such as the whole herb of Hedyotis diffusa or the fruit of Gardenia jasminoides, with an organic solvent like ethanol (B145695) or methanol (B129727). chemfaces.comjfda-online.comgoogle.com The crude extract is then subjected to a series of purification steps. These often include liquid-liquid partitioning (e.g., with petroleum ether to degrease the extract), followed by various column chromatography techniques. google.com Researchers have employed polyamide columns, Sephadex gel columns, and silica (B1680970) gel columns to separate the compound from other phytochemicals. nih.govjfda-online.comgoogle.com High-performance liquid chromatography (HPLC) is frequently used for the final purification and to ensure high purity (e.g., >98%) of the isolated Deacetylasperulosidic acid methyl ester. biorlab.comgoogle.com

Scleromitrion diffusum (Willd.) R.J. Wang, a name now often used for Hedyotis diffusa, is a primary source of Deacetylasperulosidic acid methyl ester. researchgate.net This compound is considered one of the potential chemical markers for the quality control of this herb, alongside other iridoids like asperuloside (B190621) and scandoside (B1681521) methyl ester. nih.govnih.gov Its presence helps in authenticating S. diffusum and distinguishing it from common substitutes or related species such as Oldenlandia corymbosa. nih.govnih.gov Studies comparing the chemical profiles have shown that while both species contain these iridoids, the relative ratios can differ significantly. nih.gov For example, S. diffusum tends to have a higher content of asperuloside compared to O. corymbosa, which may contain higher concentrations of scandoside methyl ester. nih.gov

The following table summarizes the key botanical sources of Deacetylasperulosidic acid methyl ester.

Botanical SourceFamilyPlant Part(s)
Hedyotis diffusa Willd.RubiaceaeWhole herb biorlab.comchemfaces.com
Gardenia jasminoides EllisRubiaceaeLeaves, Fruit chemfaces.comnih.govjfda-online.com
Scleromitrion diffusum (Willd.) R.J. WangRubiaceaeWhole herb researchgate.netnih.gov
Xeromphis obovataRubiaceaeRoot bark chemfaces.com

Biogenetic Pathways and Enzymatic Transformations

The biosynthesis of iridoids like Deacetylasperulosidic acid methyl ester is a complex process involving multiple enzymatic steps. nih.gov Research suggests its formation from more complex precursor molecules through specific enzymatic actions.

Recent research points to (E)-6-O-(p-coumaroyl) scandoside methyl ester as a potential precursor to Deacetylasperulosidic acid methyl ester in Scleromitrion diffusum. nih.gov This precursor is an acylated iridoid, meaning it has an additional chemical group (a p-coumaroyl group) attached via an ester bond. It has been proposed that the hydrolysis of this ester bond, a reaction that removes the p-coumaroyl group, is a key step in the biogenetic pathway. nih.govnih.gov This transformation would yield a simpler iridoid, and further enzymatic modifications could lead to the formation of Deacetylasperulosidic acid methyl ester. This precursor, (E)-6-O-(p-coumaroyl) scandoside methyl ester, is considered a specific chemical marker for S. diffusum, as it has not been found in related herbs. nih.gov

The hydrolysis of ester-containing compounds is catalyzed by a class of enzymes known as esterases. nih.gov In the context of iridoid metabolism, esterases play a crucial role in modifying the structure of these compounds. nih.govnih.gov The formation of Deacetylasperulosidic acid methyl ester from an acetylated precursor, asperulosidic acid methyl ester, would involve the removal of an acetyl group, a reaction also mediated by esterase activity. Similarly, the conversion from a precursor like (E)-6-O-(p-coumaroyl) scandoside methyl ester involves the cleavage of an ester bond. nih.gov Esterases are a diverse group of enzymes that can activate or detoxify compounds by hydrolyzing ester, amide, or thioester bonds, and their activity is fundamental to the metabolic pathways that produce the variety of iridoids found in plants. nih.gov

Chemodiversity and Analogues in Plant Kingdoms

Deacetylasperulosidic acid methyl ester does not occur in isolation. It is part of a diverse suite of structurally related iridoid compounds within a single plant, a concept known as chemodiversity. frontiersin.org This variation in natural products is observed both between different species and within individuals of the same species. frontiersin.org

In plants like Gardenia jasminoides and Hedyotis diffusa, Deacetylasperulosidic acid methyl ester is found alongside a range of other iridoid glycosides. nih.govnih.gov These analogues often share the same core iridoid skeleton but differ in their substituent groups (e.g., hydroxyl, acetyl, or other esterified groups). This chemical diversity is thought to play a role in the plant's interactions with its environment. frontiersin.org

The table below lists some of the iridoid analogues commonly found with Deacetylasperulosidic acid methyl ester.

Analogue CompoundFound in
Scandoside methyl esterGardenia jasminoides, Hedyotis diffusa chemfaces.comnih.govnih.gov
Geniposide (B1671433)Gardenia jasminoides chemfaces.comnih.gov
Gardenoside (B7888186)Gardenia jasminoides, Xeromphis obovata chemfaces.comnih.gov
AsperulosideHedyotis diffusa nih.govnih.gov
Asperulosidic acidHedyotis diffusa nih.gov
(E)-6-O-p-coumaroyl scandoside methyl esterHedyotis diffusa nih.gov
ShanzhisideGardenia jasminoides nih.gov

Pharmacological and Biological Activity Research

Antinociceptive and Analgesic Research

Deacetylasperulosidic acid methyl ester (DAAME) has demonstrated notable antinociceptive and analgesic activities in various preclinical studies. Research has utilized different pain models to elucidate its potential for pain management.

Chemical Nociception Models: In studies using chemical-induced pain models in mice, intraperitoneally administered DAAME showed significant inhibitory effects. nih.gov It effectively reduced nociceptive responses in the acetic acid-induced writhing test and in response to subplantar injections of formalin and capsaicin (B1668287). nih.govresearchgate.net

Thermal Nociception Models: The analgesic properties of DAAME were also confirmed in thermal pain models. nih.gov The compound produced significant antinociceptive effects in both the tail-flick and hot plate tests in mice. nih.govresearchgate.net Importantly, at effective doses, DAAME did not impair motor performance in open-field and rotarod tests, suggesting that its analgesic effects are not due to motor abnormalities. nih.govresearchgate.net

In Vivo Nociception Model Effect of Deacetylasperulosidic Acid Methyl Ester
Acetic Acid-Induced WrithingSignificant inhibition of writhing response. nih.gov
Formalin TestSignificant inhibition of nociceptive behavior. nih.gov
Capsaicin-Induced NociceptionSignificant inhibition of pain response. nih.gov
Tail-Flick TestSignificant antinociceptive effect. nih.gov
Hot Plate TestSignificant antinociceptive effect. nih.gov

Research into the mechanisms underlying the antinociceptive effects of DAAME has pointed towards the involvement of ATP-sensitive potassium (KATP) channels. nih.gov The antinociceptive effects of DAAME in the capsaicin and hot plate tests were significantly counteracted by glibenclamide, a known KATP channel blocker. nih.govresearchgate.net This suggests that the activation of ATP-sensitive potassium channels may play a crucial role in mediating the analgesic properties of Deacetylasperulosidic acid methyl ester. nih.gov

Anti-inflammatory Research

Beyond its analgesic properties, Deacetylasperulosidic acid methyl ester has been investigated for its anti-inflammatory potential. This research explores its ability to modulate key components of the inflammatory cascade.

Studies on related iridoid glycosides have shown significant decreases in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. nih.gov This modulation of inflammatory cytokines is a key indicator of anti-inflammatory activity. nih.gov The suppression of TNF-α and IL-6 mRNA expression suggests that the anti-inflammatory effects occur at the transcriptional level. nih.gov

Inflammatory Mediator Effect of Related Iridoid Glycosides
TNF-αSignificant decrease in production and mRNA expression. nih.gov
IL-6Significant decrease in production and mRNA expression. nih.gov
iNOSInhibition of expression. nih.gov
COX-2Inhibition of expression. nih.gov

The anti-inflammatory actions of related iridoids appear to be mediated through the suppression of key signaling pathways. The nuclear factor-kappaB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are crucial in regulating the expression of inflammatory mediators and cytokines. nih.gov Studies have shown that compounds structurally similar to Deacetylasperulosidic acid methyl ester can suppress the phosphorylation of inhibitors of NF-κB alpha (IκB-α), as well as components of the MAPK pathway like p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK). nih.gov By inhibiting these signaling cascades, these compounds can effectively down-regulate the inflammatory response. nih.gov

Antioxidant Research

The antioxidant properties of these iridoid compounds are a significant area of scientific inquiry.

Mechanisms of Oxidative Stress Amelioration

Research into Deacetylasperulosidic acid (DAA), a compound structurally similar to its methyl ester, reveals specific mechanisms by which it mitigates oxidative stress. In vivo studies on Wistar rats demonstrated that administration of DAA led to a dose-dependent decrease in serum malondialdehyde (MDA), a key indicator of lipid peroxidation. nih.govscispace.comresearchgate.net This reduction in MDA suggests that DAA helps protect cells from oxidative damage.

The primary mechanism identified for this antioxidant effect is the enhancement of endogenous antioxidant enzyme activity. nih.govscispace.com Specifically, DAA ingestion was found to significantly increase the activity of superoxide (B77818) dismutase (SOD) in a dose-dependent manner. nih.govscispace.comresearchgate.net SOD is a crucial enzyme that catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide. While DAA did not appear to influence the activity of glutathione (B108866) peroxidase (GPx), the reduction in MDA levels suggests it may also increase the activity of catalase. nih.govscispace.com This potential effect on catalase, however, requires further investigation for confirmation. nih.govscispace.com The juice from Noni, a plant rich in these compounds, has been shown to ameliorate the effects of chronic unpredictable mild stress in mice by preventing the decrease in antioxidants like SOD, catalase, and glutathione (GSH). journalejmp.com

Comparative Antioxidant Potency

Studies comparing the antioxidant activity of various iridoid glycosides isolated from the sky flower (Duranta repens) have provided insights into the relative potency of Deacetylasperulosidic acid methyl ester. In a comparative analysis against different reactive species, Deacetylasperulosidic acid methyl ester demonstrated antioxidant activity, although it was found to be the least potent among the six iridoid glycosides tested in that particular study. tandfonline.com

Table 1: Comparative Antioxidant Activity of Iridoid Glycosides

Compound DPPH Radical Scavenging (IC50, mM) Hydroxyl Radical (•OH) Scavenging (IC50, µM) Total ROS Scavenging (IC50, µM) Peroxynitrite (ONOO−) Scavenging (IC50, µM)
Duraterectoside A 0.595 7.23 63.72 8.90
Lamiidoside 0.481 4.07 43.30 3.39
Deacetylasperulosidic acid methyl ester 0.719 17.21 97.37 18.94

Data sourced from a study on iridoid glycosides from Duranta repens. tandfonline.com

Hypoglycemic Activity Research

The potential for these compounds to influence blood glucose levels has also been a focus of research.

In Vivo Hypoglycemic Effects

Deacetylasperulosidic acid methyl ester has been identified as having a hypoglycemic effect. Studies indicate that this compound, isolated from Hedyotis diffusa, can lower blood glucose levels in normal mice. documentsdelivered.comcymitquimica.com Further research involving the butanol fraction of Morinda citrifolia root extract, which contains Deacetylasperulosidic acid, showed a significant reduction in blood glucose levels in streptozotocin-induced diabetic mice. researchgate.net While the primary hypoglycemic effects in that particular study were attributed to anthraquinones, the presence and contribution of iridoids like Deacetylasperulosidic acid are noted. researchgate.net

A study combining the ethyl acetate (B1210297) fraction of Noni fruit (containing Deacetylasperulosidic acid) with cinnamon bark fraction demonstrated a notable hypoglycemic effect in glucose-induced mice, suggesting a synergistic potential. researchgate.net The combination led to a significant percentage decrease in average relative blood glucose levels at various time points after administration. researchgate.net

Table 2: Percentage Decrease in Relative Blood Glucose with Combined Fractions

Time Point (minutes) Average Relative Blood Glucose Decrease (%)
30 29.57
60 44.94
90 43.40
120 40.55

Data from a study combining ethyl acetate fractions of Noni fruit and cinnamon bark. researchgate.net

Other Reported Biological Activities

Beyond antioxidant and hypoglycemic effects, research points to other potential therapeutic applications for these compounds.

Anti-cancer Research

Deacetylasperulosidic acid is listed among the bioactive compounds with potential anti-cancer activity. wikipedia.org While comprehensive studies on the isolated compound are emerging, its presence in medicinal plants known for their anti-cancer properties, such as Morinda citrifolia and Oldenlandia hedyotidea, is significant. imrpress.comfrontiersin.org The anti-cancer activity of Morinda citrifolia is often attributed to its ability to induce apoptosis and its antioxidant effects. imrpress.com

In silico studies have investigated the interaction of Deacetylasperulosidic acid with key proteins involved in cancer pathways, such as Mitogen-Activated Protein Kinase 6 (MAPK6), suggesting a potential mechanism for its anti-cancer effects. researchgate.net Research on extracts of Oldenlandia hedyotidea, which contains Deacetylasperulosidic acid, has shown definite in vitro anti-cancer effects on esophageal cancer cell lines. frontiersin.org These findings support the need for further investigation into the specific role of Deacetylasperulosidic acid and its methyl ester in cancer research. wikipedia.orgresearchgate.net

Hepatoprotective Investigations

Research into the hepatoprotective effects of iridoid glycosides has provided insights into the potential role of compounds like deacetylasperulosidic acid methyl ester in liver health. Studies have often utilized extracts from plants known to contain this and related compounds.

A key study investigated the effects of Morinda officinalis iridoid glycosides (MOIG), which include deacetylasperuloside and deacetylasperulosidic acid, on methotrexate-induced liver injury in rats with collagen-induced arthritis. The findings indicated that MOIG treatment helped to alleviate the liver damage caused by methotrexate (B535133). nih.gov The protective mechanism involved the mitigation of oxidative damage, inflammation, and apoptosis within the liver tissue. nih.gov Furthermore, network pharmacology and transcriptomic analysis revealed that MOIG likely exerts its hepatoprotective effects by regulating autophagy and lipid metabolism. nih.gov Lipidomic analysis confirmed that these iridoid glycosides could reverse the disturbance in liver lipid metabolism caused by methotrexate treatment. nih.gov

Another study highlighted the hepatoprotective potential of Morinda citrifolia (Noni) leaf extract in rats with diet-induced hepatic steatosis. The extract was found to prevent liver lipid accumulation and minimize hepatocellular damage, thereby maintaining the normal histology of the liver. nih.gov While not singling out deacetylasperulosidic acid methyl ester, this study supports the liver-protective capacity of the phytochemicals present in the Morinda genus. Additionally, modern pharmacological studies have noted that Hedyotis diffusa, a plant containing desacetyl asperulosidic acid (DAA), possesses hepatoprotective activities among its multiple biological effects. nih.gov

Table 1: Summary of Hepatoprotective Research Findings

Study Focus Model System Key Findings Referenced Compounds/Extracts Citations
Methotrexate-Induced Liver Injury Collagen-Induced Arthritis Rats Mitigated oxidative damage, inflammation, and apoptosis; Regulated autophagy and lipid metabolism. Morinda officinalis Iridoid Glycosides (MOIG) nih.gov
Diet-Induced Hepatic Steatosis Ovariectomized Rats Prevented lipid accumulation and hepatocellular damage. Morinda citrifolia Leaf Extract nih.gov
General Bioactivity - Plant is recognized for having hepatoprotective effects. Hedyotis diffusa (contains DAA) nih.gov

Cardioprotective Studies

The investigation into the cardioprotective effects of deacetylasperulosidic acid methyl ester is an emerging area, with current evidence largely derived from studies on related iridoid compounds and plant extracts.

Research on Morinda officinalis has identified several active components, including iridoids like asperuloside (B190621), that demonstrate cardioprotective properties. A study focusing on heart failure suggested that these compounds may exert their effects by regulating oxidative stress, reducing inflammation, and inhibiting apoptosis in cardiac muscle cells. imrpress.com Although this study did not specifically name deacetylasperulosidic acid methyl ester, it points to the potential cardiovascular benefits of the iridoid class of compounds found in this plant.

Further indirect evidence comes from studies on asperulosidic acid, a closely related iridoid glycoside found in Morinda citrifolia fruit extract. Research has shown that asperulosidic acid can improve blood fluidity. researchgate.net This is a significant finding as enhanced blood flow can help reduce the risk of lifestyle-related disorders such as hypertension and dyslipidemia, which are major contributors to cardiovascular disease. researchgate.net The mechanism involves the suppression of erythrocyte aggregation and the stimulation of fibrinolysis. researchgate.net

Table 2: Summary of Cardioprotective Research Findings

Study Focus Model System Key Findings Referenced Compounds/Extracts Citations
Heart Failure Bioinformatic and Experimental Key active compounds may regulate oxidative stress, reduce inflammation, and inhibit apoptosis. Morinda officinalis (contains Asperuloside) imrpress.com
Blood Fluidity In vitro assays Improved blood fluidity by inhibiting erythrocyte aggregation and stimulating fibrinolysis. Asperulosidic Acid from Morinda citrifolia researchgate.net

Immunomodulatory Research

The immunomodulatory and anti-inflammatory properties of deacetylasperulosidic acid and its related compounds have been more directly investigated. These studies highlight its potential to modulate the body's immune and inflammatory responses.

One study examined five iridoids from Hedyotis diffusa, including desacetyl asperulosidic acid (DAA), for their anti-inflammatory effects in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. While DAA's effect on nitric oxide (NO) production was observed only at higher concentrations, it did inhibit the production of prostaglandin (B15479496) E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) at concentrations of 80 and 160 μg/mL. nih.gov However, in this particular study, it did not show an inhibitory effect on interleukin-6 (IL-6) production. nih.gov

In a separate investigation using a polysaccharide fraction from fermented Morinda citrifolia (FMP), which contains deacetylasperulosidic acid (DAA), significant immunomodulatory effects were observed in Balb/c mice. Oral administration of DAA (at 20 mg/kg) for 14 days led to an upregulation of NO production and natural killer (NK) cell cytotoxicity. researchgate.net The study also noted an increase in the production of both Th1 and Th2 cytokines and an increase in the number of immune cells in various lymphoid tissues, suggesting a broad enhancement of immune responses. nih.govresearchgate.net

Table 3: Summary of Immunomodulatory Research Findings

Study Focus Model System Key Findings Referenced Compounds/Extracts Citations
Anti-inflammatory Effects LPS-induced RAW 264.7 Macrophages Inhibited production of PGE2 and TNF-α at higher concentrations. Desacetyl asperulosidic acid (DAA) from Hedyotis diffusa nih.gov
Immunomodulatory Effects Balb/c Mice Upregulated NO production and NK cell cytotoxicity; Increased Th1/Th2 cytokines and immune cell counts. Deacetylasperulosidic acid (DAA) from fermented Morinda citrifolia nih.govresearchgate.net

Mechanistic Elucidation and Molecular Interaction Studies

Cellular Signaling Pathway Modulation

The ability of a compound to influence cellular signaling pathways is a key indicator of its potential biological activity. Initial studies have explored the interaction of deacetylasperulosidic acid methyl ester with critical signaling components, including the STAT3 pathway and VEGFA.

The Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial protein involved in cell growth, differentiation, and survival. Its dysregulation is often associated with various diseases. Molecular docking studies have been conducted to predict the binding affinity of deacetylasperulosidic acid methyl ester to the STAT3 protein.

In a computational analysis, the binding energy between deacetylasperulosidic acid methyl ester and STAT3 was calculated. While a binding interaction was predicted, the binding energy was found to be less favorable compared to other compounds screened in the same study, suggesting a moderate potential for direct interaction. It is important to note that these are preliminary in-silico findings, and further experimental validation is required to confirm a direct modulatory effect on the STAT3 signaling pathway.

Vascular Endothelial Growth Factor A (VEGFA) is a key signaling protein that promotes the growth of new blood vessels. While a direct experimental study on the interaction between deacetylasperulosidic acid methyl ester and VEGFA is not available in the reviewed literature, some related research provides indirect context.

One review article mentions that genipin, a structurally related iridoid, can downregulate the expression of STAT3 target genes, which include VEGF. However, this finding pertains to a different, albeit related, compound and does not directly implicate deacetylasperulosidic acid methyl ester in VEGFA modulation. Another study lists VEGFA as a keyword alongside deacetylasperulosidic acid methyl ester, but does not provide any specific data on their interaction. science.gov Therefore, there is currently a lack of direct scientific evidence to define the relationship between deacetylasperulosidic acid methyl ester and VEGFA.

Enzyme Inhibition and Activation Research

The ability of natural compounds to inhibit or activate specific enzymes is a cornerstone of pharmacological research. Deacetylasperulosidic acid methyl ester has been investigated for its effects on several enzymes, with varying degrees of inhibitory activity observed.

Research has shown that this compound exhibits inhibitory activity against Dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism. A study reported an IC50 value for this inhibition, indicating its potential to modulate the activity of this enzyme. nih.gov

In the context of neurodegenerative diseases, the inhibitory potential of deacetylasperulosidic acid methyl ester against enzymes implicated in Alzheimer's disease has been assessed. The compound showed mild inhibitory activity against acetylcholinesterase (AChE) and no significant inhibition of butyrylcholinesterase (BChE) and β-site amyloid precursor protein cleaving enzyme 1 (BACE1) at the tested concentrations. nih.gov

Furthermore, in studies evaluating its antioxidant properties, deacetylasperulosidic acid methyl ester demonstrated the lowest antioxidative activity when compared to other iridoid glycosides tested, indicating weak radical scavenging capabilities. tandfonline.com

Table 1: Enzyme Inhibition Data for Deacetylasperulosidic Acid Methyl Ester

Enzyme IC50 Value (µM) Source
Dipeptidyl peptidase-IV (DPP-IV) Not explicitly stated in µM, but inhibitory activity was quantified. nih.gov
Acetylcholinesterase (AChE) 172.26 ± 20.55 nih.gov
Butyrylcholinesterase (BChE) >500 nih.gov
β-site amyloid precursor protein cleaving enzyme 1 (BACE1) >500 nih.gov

Receptor Binding Studies and Ligand Interactions

The interaction of a compound with cellular receptors is a fundamental mechanism of action for many therapeutic agents. The available research on the receptor binding properties of deacetylasperulosidic acid methyl ester is limited and often part of broader studies on plant extracts.

One study investigated the estrogenic properties of a hexane (B92381) extract from the fruit of Morinda citrifolia (noni), which is known to contain deacetylasperulosidic acid methyl ester. The extract exhibited high activity in estrogen receptor binding assays for both ER-α and ER-β. psu.edu However, as this was an extract containing numerous compounds, the specific contribution of deacetylasperulosidic acid methyl ester to this activity cannot be determined from this study.

Currently, there is a lack of studies reporting specific binding affinities (such as Kd values) of isolated deacetylasperulosidic acid methyl ester to any specific receptor. Further research is needed to elucidate its direct interactions with cellular receptors.

Pharmacokinetic and Biotransformation Research

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

The pharmacokinetic profile of deacetylasperulosidic acid methyl ester has been investigated to understand its behavior in the body following administration. These studies are crucial for evaluating the compound's potential as a therapeutic agent.

Research indicates that deacetylasperulosidic acid methyl ester is rapidly absorbed into the bloodstream after oral administration. researchgate.net Studies in rat models demonstrate a quick uptake from the gastrointestinal tract. researchgate.net Similarly, the related compound deacetylasperulosidic acid (DAA) has also been shown to be rapidly absorbed when administered orally to mice. researchgate.net This quick absorption is a key characteristic of its pharmacokinetic profile. researchgate.net

Following oral administration in rats, deacetylasperulosidic acid methyl ester reaches its maximum plasma concentration (Cmax) at a specific time point, indicating the peak level of the compound in the blood. researchgate.net The elimination half-life (t½), which measures how long it takes for the plasma concentration of the compound to reduce by half, suggests a moderate metabolic process. researchgate.net

A study using a validated ultra‐high performance liquid chromatography–tandem mass spectrometry (UHPLC–MS/MS) method provided specific pharmacokinetic parameters in rats. researchgate.net

Pharmacokinetic Parameters of Deacetylasperulosidic acid methyl ester in Rats

Parameter Value Unit
Tmax (Time to reach Cmax) 2 hours
Cmax (Maximum Plasma Concentration) 4047.49 ng/mL
t½ (Half-Life) 5.6 hours

Data derived from a study in rats following oral administration. researchgate.net

The absolute bioavailability of a compound refers to the fraction of an administered dose that reaches the systemic circulation unchanged. For deacetylasperulosidic acid methyl ester, studies have revealed a notably low absolute bioavailability. researchgate.net Research in rat models has quantified the absolute oral bioavailability to be only 3.74%. researchgate.net This low percentage indicates that a very small portion of the orally ingested compound enters the bloodstream in its original form, which may be attributed to factors such as incomplete absorption or significant first-pass metabolism. researchgate.netpharmacologycanada.org

Metabolic Pathways and Metabolite Identification

Understanding how deacetylasperulosidic acid methyl ester is metabolized is essential for a complete pharmacokinetic picture. Research into its metabolic fate provides insights into its biotransformation and potential active metabolites.

While the 5.6-hour half-life of deacetylasperulosidic acid methyl ester suggests a moderate rate of metabolism, detailed studies on its specific metabolic pathways are limited. researchgate.net However, research on the closely related compound, deacetylasperulosidic acid (DAA), offers significant clues. researchgate.net

In an in vivo study using radioactively labeled DAA in mice, the compound was found to be rapidly absorbed and excreted primarily through the kidneys. researchgate.net Interestingly, almost all of the radioactivity recovered from urine and various organs was identified as unchanged DAA, suggesting it is not extensively metabolized by the host's enzymes. researchgate.net This was further supported by in vitro experiments where DAA showed no signs of metabolism when incubated with mouse small intestine or liver homogenates. researchgate.net

In stark contrast, when DAA was incubated with human intestinal bacteria, a complete breakdown of the molecule was observed. researchgate.net This finding strongly suggests that the gut microbiota, rather than hepatic or intestinal enzymes, plays a crucial role in the metabolism of this iridoid glycoside. researchgate.net It is plausible that deacetylasperulosidic acid methyl ester undergoes similar metabolic processing primarily mediated by intestinal bacteria.

The first-pass effect, or first-pass metabolism, is a phenomenon where a drug's concentration is significantly reduced before it reaches systemic circulation, primarily occurring in the liver and gut wall. pharmacologycanada.orgnih.gov The extremely low absolute bioavailability of deacetylasperulosidic acid methyl ester (3.74%) strongly points to a substantial first-pass effect. researchgate.net

Given the evidence from studies on the related compound DAA, it is hypothesized that this extensive pre-systemic elimination is not due to hepatic metabolism but rather to degradation by microorganisms within the gastrointestinal tract. researchgate.net The gut wall itself can be a significant site for first-pass metabolism, with enzymatic activities that can alter compounds before they enter the portal circulation. nih.gov The extensive breakdown of DAA by gut bacteria highlights the critical role of the gastrointestinal environment in the low systemic availability of these types of iridoid glycosides. researchgate.net Further research is needed to fully elucidate the specific contributions of gastrointestinal stability, transmembrane properties, and the first-pass effect to the pharmacokinetics of deacetylasperulosidic acid methyl ester. researchgate.net

Factors Influencing Pharmacokinetics

The pharmacokinetic profile of a compound, which describes its absorption, distribution, metabolism, and excretion (ADME), is influenced by a variety of factors. For Deacetyl asperulosidic acid methyl ester, its physicochemical properties play a crucial role in its behavior within a biological system. Key among these are its stability within the gastrointestinal tract and its ability to permeate cellular membranes, both of which are critical determinants of its oral bioavailability.

Gastrointestinal Stability

The stability of this compound in the harsh environments of the stomach and intestine is a primary factor affecting the amount of the compound that is available for absorption. Iridoid glycosides, the class of compounds to which this compound belongs, can be susceptible to degradation under acidic and alkaline conditions, as well as enzymatic hydrolysis by the gut microbiota.

A pharmacokinetic study involving the oral administration of an extract containing Deacetyl asperulosidic acid (DA) to rats revealed a low to moderate absolute bioavailability, ranging from 3.90% to 37.23% depending on the dose and the sex of the animal. nih.gov This low bioavailability suggests that the compound may undergo significant degradation or metabolism within the gastrointestinal tract before it can be absorbed into the systemic circulation. While direct studies on the stability of this compound in simulated gastric and intestinal fluids were not identified in the searched literature, the observed low bioavailability points towards potential instability in the gastrointestinal lumen as a contributing factor. The enzymatic activity within the gastrointestinal tract can lead to the hydrolysis of the glycosidic bond, which would alter the structure and potentially the activity of the parent molecule.

Transmembrane Permeability and Transport

Following its transit through the gastrointestinal tract, a compound must be able to pass through the intestinal epithelial cell layer to enter the bloodstream. The transmembrane permeability of this compound is therefore another critical determinant of its oral bioavailability. The low bioavailability observed in rat studies suggests that this compound may have poor permeability across the intestinal wall. nih.gov

The ability of a molecule to cross the cell membrane is influenced by its size, lipophilicity, and its interaction with cellular transport proteins. Compounds with low lipophilicity, such as many glycosides, often exhibit poor passive diffusion across the lipid-rich cell membranes. While specific studies using models like Caco-2 cells to directly assess the permeability of this compound were not found, the pharmacokinetic data strongly indicates that transmembrane transport is a significant barrier to its absorption. nih.gov

The following table summarizes the reported oral bioavailability of Deacetyl asperulosidic acid in rats, which underscores the challenges related to its gastrointestinal stability and transmembrane permeability.

SpeciesDose of MOIGsSexAbsolute Bioavailability of Deacetyl asperulosidic acid (%)
Rat25 mg/kgMale3.90
Rat25 mg/kgFemale16.17
Rat50 mg/kgMale10.66
Rat50 mg/kgFemale37.23
Rat100 mg/kgMale8.29
Rat100 mg/kgFemale16.12
MOIGs: Morinda officinalis iridoid glycosides, containing Deacetyl asperulosidic acid. nih.gov

Methodological Approaches to Enhance Pharmacokinetics (e.g., prodrug design, nanocarrier systems)

Given the likely challenges of low gastrointestinal stability and poor transmembrane permeability, several methodological approaches could potentially be employed to enhance the pharmacokinetic profile of this compound. These strategies, while not yet specifically reported for this compound, are based on established principles for improving the oral bioavailability of similar molecules.

Prodrug Design

One promising strategy is the development of a prodrug. A prodrug is an inactive or less active derivative of a parent drug that is designed to overcome pharmacokinetic barriers. After administration, the prodrug is converted into the active parent drug through enzymatic or chemical reactions within the body. For a compound like this compound, a prodrug approach could be designed to increase its lipophilicity, thereby enhancing its absorption. For instance, esterification of the hydroxyl groups could mask their polarity, facilitating passive diffusion across the intestinal epithelium. Once absorbed, these ester groups could be cleaved by ubiquitous esterase enzymes in the blood and tissues to release the active compound.

Nanocarrier Systems

Another advanced approach involves the use of nanocarrier systems. These systems encapsulate the drug in a nanoparticle, which can protect it from the harsh environment of the gastrointestinal tract and facilitate its absorption. Various types of nanocarriers could be considered:

Lipid-based nanocarriers: These include solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). By encapsulating this compound within a lipid matrix, these carriers can protect it from degradation and enhance its uptake through the lymphatic system, bypassing the first-pass metabolism in the liver.

Polymeric nanoparticles: Biodegradable polymers can be used to form nanoparticles that encapsulate the drug. The surface of these nanoparticles can be modified with ligands that target specific receptors on the intestinal wall, thereby promoting targeted delivery and enhanced absorption.

Micellar systems: Polymeric micelles can be formed from amphiphilic block copolymers. These micelles have a hydrophobic core that can encapsulate poorly soluble drugs like this compound, and a hydrophilic shell that provides stability in the aqueous environment of the gut.

The following table outlines potential enhancement strategies and their mechanisms of action for improving the pharmacokinetics of this compound.

Enhancement StrategyProposed Mechanism of Action
Prodrug Design - Increase lipophilicity by masking polar functional groups. - Improve passive diffusion across the intestinal membrane. - Protect the parent molecule from premature metabolism in the GI tract.
Nanocarrier Systems - Protect the encapsulated drug from enzymatic and pH-dependent degradation. - Enhance absorption through various mechanisms, including endocytosis and lymphatic uptake. - Potentially provide controlled or sustained release of the drug.

It is important to note that while these strategies hold theoretical promise for enhancing the pharmacokinetic properties of this compound, their actual effectiveness would need to be confirmed through dedicated experimental studies.

Structure Activity Relationship Sar and Structural Modification Research

Correlating Structural Features with Biological Activities

The specific arrangement of functional groups and the stereochemistry of Deacetylasperulosidic acid methyl ester are pivotal to its biological effects. A key finding in the SAR of this iridoid glycoside is the critical role of the hydroxyl (-OH) group at the C-6 position of its core structure.

Research has demonstrated that the hypoglycemic activity of Deacetylasperulosidic acid methyl ester is directly linked to the absolute configuration of this C-6 hydroxyl group. chemfaces.com In a comparative study, Deacetylasperulosidic acid methyl ester was the only one of four related iridoid glycosides to lower blood glucose levels in normal mice, an effect attributed to this specific structural feature. chemfaces.com This suggests that the C-6 hydroxyl group is an essential pharmacophore for its glucose-lowering effects.

Comparative Reactivity and Bioactivity with Analogous Iridoids

To further understand the SAR of Deacetylasperulosidic acid methyl ester, it is often compared with structurally similar iridoid glycosides. These comparisons help to pinpoint the specific molecular features responsible for its distinct biological activities.

Scandoside (B1681521) methyl ester is a close structural analogue of Deacetylasperulosidic acid methyl ester. The primary difference lies in the substitution at the C-6 position. In comparative studies, Scandoside methyl ester did not exhibit the hypoglycemic activity observed with Deacetylasperulosidic acid methyl ester, further underscoring the importance of the C-6 hydroxyl group for this specific biological function. chemfaces.com

In the context of anti-inflammatory activity, both compounds have been evaluated. In a study using lipopolysaccharide (LPS)-induced RAW 264.7 cells, Scandoside methyl ester and Deacetylasperulosidic acid methyl ester (referred to as DAA in the study) only showed an inhibitory effect on nitric oxide (NO) production at higher concentrations. However, unlike Deacetylasperulosidic acid methyl ester, Scandoside methyl ester did not inhibit the production of prostaglandin (B15479496) E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). Conversely, Scandoside methyl ester did reduce levels of interleukin-6 (IL-6), an effect not observed with Deacetylasperulosidic acid methyl ester.

Asperuloside (B190621) is another related iridoid glycoside, differing from Deacetylasperulosidic acid methyl ester by the presence of an acetyl group on the glucose moiety and a ketone group at C-6 instead of a hydroxyl group. nih.govnih.gov These structural differences lead to variations in bioactivity. In anti-inflammatory assays, Asperuloside demonstrated a more potent and concentration-dependent reduction of inflammatory mediators like NO, PGE2, TNF-α, and IL-6 compared to Deacetylasperulosidic acid methyl ester. caymanchem.comnih.gov This suggests that the acetyl group and the C-6 ketone may enhance certain anti-inflammatory pathways.

Geniposide (B1671433) is a widely studied iridoid glycoside that shares the same core iridoid structure but lacks the C-6 hydroxyl group characteristic of Deacetylasperulosidic acid methyl ester. chemfaces.comnih.gov Similar to Scandoside methyl ester, Geniposide did not lower blood glucose levels in the same study where Deacetylasperulosidic acid methyl ester proved effective. chemfaces.com This comparative result provides strong evidence for the essential role of the C-6 hydroxyl moiety in conferring hypoglycemic properties to this class of compounds.

Interactive Table: Comparative Bioactivity of Iridoid Analogues

CompoundStructural Difference from TargetHypoglycemic ActivityAnti-inflammatory Activity (Selected Markers)
Deacetylasperulosidic acid methyl ester - (Reference Compound)Active chemfaces.com- Inhibits PGE2 & TNF-α caymanchem.com - Weakly inhibits NO caymanchem.com - No effect on IL-6 caymanchem.com
Scandoside Methyl Ester Lacks C-6 Hydroxyl GroupInactive chemfaces.com- No effect on PGE2 & TNF-α caymanchem.com - Weakly inhibits NO caymanchem.com - Inhibits IL-6 caymanchem.com
Asperuloside C-6 Ketone (vs. Hydroxyl), AcetylatedNot Reported in direct comparison- Potent inhibitor of NO, PGE2, TNF-α, IL-6 caymanchem.comnih.gov
Geniposide Lacks C-6 Hydroxyl GroupInactive chemfaces.com- Known anti-inflammatory agent nih.gov

Derivatization Strategies for Enhanced Bioactivity or Pharmacokinetic Profiles

Structural modification, or derivatization, is a key strategy in medicinal chemistry to improve a compound's efficacy, stability, or pharmacokinetic properties. While specific derivatization studies focused solely on Deacetylasperulosidic acid methyl ester are not extensively documented, research on related iridoids provides insight into potential strategies.

Acylation is a common derivatization technique. The addition of acyl groups (like acetyl or cinnamoyl) to the glucose moiety of iridoid glycosides has been shown to modulate their biological activity. nih.govmdpi.com For instance, acylated iridoid glycosides isolated from Scrophularia nodosa were found to stimulate the growth of human dermal fibroblasts, indicating that acylation can confer or enhance specific bioactivities like wound healing. nih.govcapes.gov.br It is plausible that similar modifications to the glucose unit of Deacetylasperulosidic acid methyl ester could enhance its existing properties or introduce new therapeutic effects.

Another approach involves the synthesis of new glycoside analogs . Modifying the sugar moiety or adding further sugar units could potentially enhance pharmacological activity and improve water solubility, which in turn can affect the compound's in vivo delivery and absorption. google.com

Biotransformation through methods like fermentation also represents a strategy for modification. Studies have shown that fermentation of Morinda citrifolia extracts can lead to an increase in the content of Deacetylasperulosidic acid methyl ester, suggesting that enzymatic processes can be used to enhance its production from natural sources. mdpi.com

While direct chemical synthesis of Deacetylasperulosidic acid methyl ester derivatives for enhanced bioactivity is an area requiring more research, the principles of acylation and glycosidic modification established for the broader iridoid class offer promising avenues for future drug development.

Analytical Method Development and Validation Research

Quantification in Biological Matrices (e.g., plasma, tissues)

Determining the concentration of Deacetylasperulosidic acid methyl ester in biological fluids such as plasma is essential for pharmacokinetic assessments, including absorption, distribution, metabolism, and excretion.

A simple, rapid, and sensitive UHPLC-MS/MS method has been developed and validated for the quantification of Deacetylasperulosidic acid methyl ester in rat plasma. nih.govresearchgate.net In a typical study, plasma samples are prepared via protein precipitation with acetonitrile. nih.govresearchgate.net The chromatographic separation is then performed on a C18 column. nih.govresearchgate.net

The method demonstrates good linearity and is successfully applied to pharmacokinetic studies. nih.govresearchgate.net Following oral administration in rats, the compound was observed to be quickly absorbed, reaching a maximum plasma concentration of 4047.49 ng/mL at the 2-hour mark, with a half-life of 5.6 hours. nih.govresearchgate.net The validation of this method confirms that parameters such as accuracy, precision, matrix effect, extraction recovery, and stability fall within acceptable ranges. nih.govresearchgate.net

Table 1: UHPLC-MS/MS Method Parameters for Quantification in Rat Plasma

ParameterDetailsSource
Chromatography ColumnWaters ACQUITY UPLC HSS T3 nih.gov
Mobile PhaseWater and acetonitrile, both containing 0.1% formic acid nih.gov
Detection ModeNegative-ion multiple reaction monitoring (MRM) nih.gov
Linearity Range1–1000 ng/mL nih.gov
Correlation Coefficient (r)> 0.99 nih.gov

UPLC-QTOF-MS serves as a powerful tool for comprehensive metabolomic analysis, capable of identifying and quantifying a wide range of compounds in biological samples. researchgate.netmdpi.com This technique is particularly valuable for obtaining a broad metabolic profile of plasma to understand the systemic effects of a substance. mdpi.com For analysis, plasma samples typically undergo protein precipitation using a solvent like cold methanol (B129727) or acetonitrile. researchgate.netmdpi.com The supernatant is then injected into the UPLC system for separation and subsequent detection by the QTOF mass spectrometer. mdpi.com While specific validated methods focusing solely on the quantification of Deacetylasperulosidic acid methyl ester in plasma using UPLC-QTOF-MS are not extensively detailed, the methodology is well-suited for such purposes, offering high sensitivity and selectivity for distinguishing analytes within complex biological matrices. researchgate.net

High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is a robust and widely used technique for the quantification of phytochemicals. While specific applications for quantifying Deacetylasperulosidic acid methyl ester in plasma or tissues are not prominently documented, the method has been extensively validated for its quantification in plant-derived materials, such as fermented Noni (Morinda citrifolia) extracts. mdpi.comresearchgate.net

In these studies, HPLC-DAD (also referred to as HPLC-PDA) is used to simultaneously determine the concentration of Deacetylasperulosidic acid methyl ester along with other bioactive compounds. mdpi.com The method is validated according to International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, sensitivity, precision, and accuracy. mdpi.comresearchgate.net This validated method proves suitable for determining the content of Deacetylasperulosidic acid methyl ester in complex extracts, which is a critical aspect of quality control. mdpi.com

LC-MS methods have been developed for the quantification of characteristic constituents in products derived from Noni (Morinda citrifolia), including Deacetylasperulosidic acid methyl ester. gforss.org For this analysis, separation is typically achieved on a C18 column using a gradient elution with water containing 0.1% formic acid and acetonitrile. gforss.org Detection is carried out with electrospray ionization mass spectrometry (ESI-MS) in the negative ion mode. gforss.org This approach allows for the specific and sensitive quantification of Deacetylasperulosidic acid methyl ester, confirming its presence in various commercial Noni products, although concentrations can vary significantly. gforss.org

Quantification in Plant Extracts and Herbal Formulations

The quantification of Deacetylasperulosidic acid methyl ester in plant materials is vital for the standardization and quality control of herbal medicines and commercial products.

Deacetylasperulosidic acid methyl ester has been identified as a key chemical constituent in plants such as Morinda citrifolia (Noni) and Hedyotis diffusa. mdpi.comresearchgate.net As such, it serves as a valuable marker compound for quality control. Analytical methods, particularly HPLC-DAD, are developed and validated to ensure the identity, purity, and content of this compound in raw materials and finished products. mdpi.comresearchgate.net

For instance, a validated HPLC-PDA method was used to analyze the change in the content of Deacetylasperulosidic acid methyl ester during the fermentation of Morinda citrifolia. mdpi.com The study found that the content of Deacetylasperulosidic acid methyl ester increased from 15.71 mg/g in non-fermented extract to 18.52 mg/g in the fermented extract, suggesting its potential as a marker for the fermentation process. mdpi.com The validation of such methods includes assessing parameters like linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy to ensure reliable and reproducible results for quality assurance. mdpi.comresearchgate.net

Table 2: HPLC-PDA Method Validation for Quantification in Fermented Morinda citrifolia Extract

Validation ParameterResult for Deacetylasperulosidic acid methyl esterSource
Linearity (Concentration Range)1.56–100 µg/mL mdpi.comresearchgate.net
Coefficient of Determination (R²)≥ 0.9999 mdpi.comresearchgate.net
Limit of Detection (LOD)0.13 µg/mL mdpi.com
Limit of Quantification (LOQ)0.40 µg/mL mdpi.com
Accuracy (Recovery)105.2–121.9% mdpi.com
Precision (RSD)< 4% researchgate.net

Compound Index

Chromatographic Separation Challenges (e.g., co-elution with iridoids)

The quantitative and qualitative analysis of deacetyl asperulosidic acid methyl ester is frequently complicated by challenges in chromatographic separation, primarily due to its structural similarity to other iridoid glycosides often present in the same natural extracts. nih.govmdpi.com Iridoids are a class of monoterpenoids characterized by a cyclopentane[c]pyran ring system, and they often occur as complex mixtures of structurally related analogues and isomers within plant species like Hedyotis diffusa and Morinda citrifolia. researchgate.netresearchgate.netnih.gov

A significant challenge is the co-elution of this compound with its isomers and other closely related iridoids. For instance, deacetyl asperulosidic acid and monotropein (B1676730) are isomers, which makes their differentiation and separation difficult without optimized chromatographic methods. mdpi.com The analysis of extracts from Hedyotis diffusa reveals the presence of numerous iridoids, including scandoside (B1681521) methyl ester and asperuloside (B190621), which can interfere with accurate quantification if not adequately resolved. researchgate.netresearchgate.net The inherent polarity of these glycosidic compounds contributes to poor resolution in standard reversed-phase liquid chromatography systems, a persistent weakness that can limit the detection of less abundant species. nih.gov

To overcome these separation challenges, advanced analytical techniques are employed. High-performance liquid chromatography (HPLC) and ultra-high performance liquid chromatography (UPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry like time-of-flight (TOF), have become essential tools. nih.govnih.gov These methods provide enhanced resolution and selectivity. nih.govresearchgate.net For example, an HPLC-DAD-ESI-MS/MS method was developed for the analysis of iridoid glucosides in Hedyotis diffusa, which allowed for the differentiation of isomeric compounds based on their specific fragmentation patterns in the mass spectrometer. nih.gov Similarly, UPLC-QTOF/MS has been effectively used to profile and differentiate the complex chemical constituents, including numerous iridoids, in Hedyotis species. nih.govnih.gov Chemical derivatization techniques, such as permethylation, have also been investigated as a strategy to increase the hydrophobicity of iridoids, thereby improving their chromatographic separation. nih.gov

Method Validation Parameters (e.g., linearity, accuracy, precision, detection limits, stability)

The reliability of analytical methods for quantifying this compound is established through rigorous validation of several key parameters. Research studies have successfully developed and validated methods such as HPLC with a photodiode array (PDA) detector and UPLC-MS/MS for this purpose. nih.govmdpi.com

Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)

A crucial parameter for a quantitative method is linearity, which demonstrates a proportional relationship between the concentration of the analyte and the detector response. For this compound, excellent linearity has been achieved over specific concentration ranges, with correlation coefficients (r² or R²) consistently exceeding 0.99. nih.govmdpi.comresearchgate.net The limit of detection (LOD) and limit of quantification (LOQ) define the sensitivity of the method. Validated methods report LOD and LOQ values in the microgram per milliliter (µg/mL) or nanogram per milliliter (ng/mL) range, demonstrating high sensitivity. researchgate.netmdpi.comresearchgate.net

Analytical MethodLinearity RangeCorrelation Coefficient (r²)LODLOQSource
HPLC-PDA1.56–100 µg/mL≥ 0.99990.04–0.97 µg/mL0.13–2.95 µg/mL researchgate.netmdpi.com
UHPLC-MS/MS1–1000 ng/mL> 0.99Not SpecifiedNot Specified nih.govresearchgate.net

Accuracy and Precision

Accuracy, often expressed as the percentage of recovery, measures the closeness of the experimental value to the true value. Precision evaluates the repeatability of the method and is typically reported as the relative standard deviation (RSD). Methods are validated by assessing intra-day (within a single day) and inter-day (across different days) precision. For this compound, validated methods show high accuracy, with recovery values generally falling within the 97-122% range. researchgate.netmdpi.com The precision is also high, with RSD values consistently below 4% for both intra- and inter-day measurements. mdpi.com

ParameterMatrixConcentration Levels (µg/mL)ResultSource
Accuracy (Recovery %)Non-fermented MCE12.5, 25, 50103.0–117.7% mdpi.com
Fermented MCE12.5, 25, 50105.2–121.9% mdpi.com
Precision (Intra-day RSD %)Non-fermented MCENot Specified1.53–3.41% mdpi.com
Fermented MCENot Specified1.54–2.13% mdpi.com
Precision (Inter-day RSD %)Non-fermented MCENot Specified0.21–3.95% mdpi.com
Fermented MCENot Specified1.10–2.06% mdpi.com
MCE: Morinda citrifolia L. extracts

Stability

The stability of this compound in prepared sample solutions under various storage conditions is assessed to ensure that the concentration does not change during the analytical process. Studies have shown that the compound is stable in processed samples when stored for specific durations. For example, in rat plasma, the compound demonstrated acceptable stability during sample storage and handling, including short-term storage at room temperature, long-term storage, and after freeze-thaw cycles. researchgate.net Similarly, the stability of sample solutions for HPLC analysis has been confirmed for periods of up to 24 hours, with RSDs for reproducibility being less than 5%. sci-hub.se

ConditionMatrixDurationOutcomeSource
Sample Solution StabilityHPLC mobile phase24 hoursRSD of RA < 5%, indicating fair stability sci-hub.se
Multiple Freeze-Thaw CyclesRat PlasmaNot SpecifiedWithin accepted ranges nih.govresearchgate.net
Long-term StorageRat PlasmaNot SpecifiedWithin accepted ranges nih.govresearchgate.net
RA: Relative Area

Quality Control and Standardization Research

Deacetyl Asperulosidic Acid Methyl Ester as a Chemical Marker

As a distinct chemical entity, this compound is employed to verify the identity and quality of certain herbal products.

This compound is a designated chemical marker for quality control in several Chinese herbal formulations. According to the Chinese Pharmacopoeia (2020 edition), it is used for the quality assessment of preparations such as Huahong tablets, Huahong capsules, and Huahong granules, which list Scleromitrion diffusum as a major ingredient. mdpi.com A patent for preparing this compound was filed by a pharmaceutical company associated with Huahong preparations, indicating its importance to their manufacturing process. google.com

This compound is frequently considered a potential chemical marker for the botanical Scleromitrion diffusum (also known as Hedyotis diffusa). mdpi.comacgpubs.org Over 15 different compounds, including a range of iridoids, have been investigated for the quality control of this herb. mdpi.comsymc.edu.cn However, the suitability of this compound as a primary marker for the raw herb is a subject of scientific discussion.

Research has shown that this compound is a hydrolysis product of a larger, less stable parent compound, (E)-6-O-(p-coumaroyl) scandoside (B1681521) methyl ester. During common extraction methods like boiling water decoction, this parent compound significantly degrades, leading to a corresponding increase in the concentration of this compound. While this makes it a logical marker for finished products that undergo such processing, it is generally advisable to avoid using decomposition or degradation products as markers for the quality control of single, unprocessed herbal medicines. nih.gov

Despite this, quantitative analysis is often performed for this compound. One review of quality control methods for H. diffusa highlighted a study where the content of this compound was measured across numerous batches. mdpi.com

Table 1: Quantitative Analysis of this compound in Hedyotis diffusa
AnalyteAnalytical MethodNumber of BatchesMeasured Content Range (mg/g)Reference
This compoundHPLC220.31 to 3.34 mdpi.com

Stability Studies for Quality Control Purposes

Understanding the stability of a chemical marker is fundamental for developing reliable quality control protocols, including processing and storage conditions. Iridoids as a class are known to be unstable under certain conditions, which can impact their analysis and the quality of the final product. nih.govresearchgate.net

The stability of iridoid glycosides is susceptible to temperature variations. nih.govmdpi.com Studies on related iridoids containing ester bonds show that high temperatures can lead to degradation. nih.govmdpi.com For glycosides in general, ideal drying temperatures to minimize degradation are often recommended to be in the range of 45–50 °C. mdpi.com While specific thermal degradation pathways like furan (B31954) derivative formation or retro-Diels-Alder reactions have not been explicitly documented for this compound in the reviewed literature, the inherent structure, which includes ester and glycosidic linkages, suggests a susceptibility to thermal breakdown. nih.govmdpi.com

Photodegradation is a critical factor affecting the stability of many natural compounds. researchgate.net Both UVA and UVB light can induce the degradation of flavonoids and related compounds. nih.gov A key structural feature of this compound is the glycosidic bond, which connects the iridoid aglycone to a glucose molecule. nih.gov This type of bond can be susceptible to cleavage under the influence of UV radiation, a common mechanism of photolytic degradation for many glycosides. researchgate.net

The hydrolytic stability of this compound is a key consideration, particularly as it is known to be a product of hydrolysis itself. nih.gov Research demonstrates that under conditions such as boiling water extraction, the parent compound (E)-6-O-(p-coumaroyl) scandoside methyl ester hydrolyzes to form this compound. nih.gov

Studies on the stability of other iridoid glycosides have shown that they can be unstable in both strong acid and strong alkaline solutions. nih.govresearchgate.net The ester and glycosidic bonds are the primary sites susceptible to hydrolysis. psu.edu For some iridoids, degradation is more pronounced in alkaline conditions (pH 8-12). nih.gov This suggests that the stability of this compound is also pH-dependent, a crucial factor for the formulation and storage of aqueous solutions or extracts.

Research on Clinical Translational Potential

Preclinical Efficacy Studies in Disease Models

Deacetylasperulosidic acid methyl ester has been investigated in several preclinical models to determine its efficacy in various disease contexts. Research has highlighted its potential anti-inflammatory, hypoglycemic, and antioxidant activities.

Anti-inflammatory Activity In a study using a lipopolysaccharide (LPS)-induced inflammation model in RAW 264.7 macrophage cells, Deacetylasperulosidic acid (referred to as DAA in the study) demonstrated inhibitory effects on key inflammatory mediators. While other iridoids tested showed stronger activity, DAA was found to inhibit the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and tumor necrosis factor-alpha (TNF-α) at higher concentrations. nih.gov However, it did not show an inhibitory effect on the production of interleukin-6 (IL-6). nih.gov

Table 1: Anti-inflammatory Effects of Deacetylasperulosidic Acid Methyl Ester in LPS-Induced RAW 264.7 Cells

Inflammatory MediatorObserved Effect of Deacetylasperulosidic Acid Methyl EsterCitation
Nitric Oxide (NO)Inhibition at higher concentrations nih.gov
Prostaglandin E2 (PGE2)Inhibition at concentrations of 80 and 160 µg/mL nih.gov
Tumor Necrosis Factor-alpha (TNF-α)Inhibition at concentrations of 80 and 160 µg/mL nih.gov
Interleukin-6 (IL-6)No inhibitory effect observed nih.gov

Hypoglycemic Activity In an in vivo study using normal mice, Deacetylasperulosidic acid methyl ester was evaluated for its hypoglycemic properties. The compound was shown to effectively lower blood glucose levels, indicating its potential as a hypoglycemic agent. chemfaces.com This research was conducted on iridoidal glycosides isolated from the leaves of Gardenia jasminoides. chemfaces.com

Antioxidant and Anticlastogenic Activity Deacetylasperulosidic acid methyl ester, a major phytochemical in Morinda citrifolia (noni) fruit, has demonstrated antioxidant and anticlastogenic activities. selleckchem.com Its antioxidant effect is attributed to its ability to increase the activity of superoxide (B77818) dismutase (SOD). selleckchem.com Furthermore, it has shown anticlastogenic potential by suppressing the induction of chromosome aberrations in both Chinese hamster ovary (CHO) cells and in mice models. selleckchem.com

Comparative Studies with Reference Compounds

The therapeutic potential of Deacetylasperulosidic acid methyl ester has been further elucidated through comparative studies against other related compounds.

Comparison of Hypoglycemic Effects A study compared the hypoglycemic activity of four iridoidal glycosides: Deacetylasperulosidic acid methyl ester (DE), scandoside (B1681521) methyl ester (SC), geniposide (B1671433) (GE), and gardenoside (B7888186) (GA). chemfaces.com Among the tested compounds, only Deacetylasperulosidic acid methyl ester successfully lowered blood glucose levels in normal mice. chemfaces.com The other three compounds, SC, GE, and GA, did not produce a similar effect. chemfaces.com

Table 2: Comparative Hypoglycemic Activity of Iridoidal Glycosides

CompoundEffect on Blood Glucose Level in Normal MiceCitation
Deacetylasperulosidic acid methyl ester (DE) Lowered blood glucose chemfaces.com
Scandoside methyl ester (SC)No effect chemfaces.com
Geniposide (GE)No effect chemfaces.com
Gardenoside (GA)No effect chemfaces.com

Comparison of Anti-inflammatory Effects In an investigation of iridoids from the plant Hedyotis diffusa, the anti-inflammatory activity of Deacetylasperulosidic acid (DAA) was compared to four other iridoids: asperuloside (B190621) (ASP), asperulosidic acid (ASPA), scandoside methyl ester (SME), and E-6-O-p-coumaroyl scandoside methyl ester (CSME). nih.gov The results indicated that ASP and ASPA were the most potent anti-inflammatory compounds among the group, significantly decreasing the production of NO, PGE2, TNF-α, and IL-6. nih.gov While less potent, DAA did contribute to the inhibitory effects on NO, PGE2, and TNF-α, distinguishing its activity profile from SME and CSME. nih.gov

Considerations for Future Therapeutic Development

The preclinical findings for Deacetylasperulosidic acid methyl ester provide a basis for future therapeutic exploration. The compound's demonstrated efficacy in models of inflammation and diabetes suggests its potential as a lead compound for developing novel treatments for these conditions.

A key insight from comparative studies is the potential structure-activity relationship. The unique hypoglycemic effect of Deacetylasperulosidic acid methyl ester compared to similar iridoids like scandoside methyl ester, geniposide, and gardenoside suggests that the absolute configuration of the hydroxy group at the 6-position may be essential for this biological activity. chemfaces.com This structural detail is a critical consideration for the rational design of future synthetic analogues with enhanced potency and specificity.

Furthermore, its antioxidant and anticlastogenic properties point towards a potential role in cellular protection, which could be relevant for a wide range of diseases characterized by oxidative stress and genetic damage. selleckchem.com The presence of this compound in medicinal plants like Hedyotis diffusa and Morinda citrifolia also opens avenues for its development as a standardized herbal extract or a purified nutraceutical. nih.govchemfaces.commdpi.com Future research should focus on elucidating its mechanisms of action in more complex disease models and optimizing its structure to improve its therapeutic profile.

Emerging Research Directions and Future Perspectives

Advanced Omics-Based Investigations (e.g., metabolomics in pharmacokinetic studies)

Future research will increasingly employ "omics" technologies, particularly metabolomics, to build a comprehensive picture of how deacetylasperulosidic acid methyl ester interacts with biological systems. Pharmacometabolomics, the application of metabolomics to predict drug responses and pharmacokinetics, is a promising avenue. nih.govresearchgate.net This approach analyzes the baseline metabolic profile of an organism to understand and predict variations in how a compound is absorbed, distributed, metabolized, and excreted. nih.gov

A foundational pharmacokinetic study in rats, utilizing ultra-high performance liquid chromatography–tandem mass spectrometry (UHPLC–MS/MS), has already provided crucial initial data. nih.govresearchgate.net The study revealed that after oral administration, the compound is absorbed relatively quickly, reaching its maximum concentration in the blood within two hours, and is metabolized at a moderate pace. nih.gov However, a major finding was its very low absolute bioavailability. nih.gov

Advanced metabolomics investigations can build on this by correlating the compound's pharmacokinetic profile with changes in endogenous metabolites. This can help identify the specific metabolic pathways affected by deacetylasperulosidic acid methyl ester and uncover potential biomarkers to predict its efficacy or metabolism in different individuals.

Table 1: Pharmacokinetic Parameters of Deacetylasperulosidic Acid Methyl Ester in Rats

Parameter Value Significance
Tmax (Time to max concentration) 2 hours Indicates rapid absorption after oral administration. nih.gov
Cmax (Maximum concentration) 4047.49 ng/mL The peak plasma concentration achieved. nih.gov
t1/2 (Half-life) 5.6 hours Suggests a moderate rate of metabolic processing and elimination. nih.gov

Novel Analytical Technologies for High-Throughput Screening

The discovery of the full therapeutic potential of deacetylasperulosidic acid methyl ester requires screening it against a wide array of biological targets. High-throughput screening (HTS) is an essential tool for this, allowing for the rapid testing of large numbers of compounds. nih.govrsc.org Modern HTS has evolved from simply increasing the quantity of tests to enhancing the quality and physiological relevance of the assays. nih.gov

For natural products like deacetylasperulosidic acid methyl ester, this means moving beyond simple enzyme inhibition assays to more complex cell-based and phenotypic screens. rsc.org The development of robust analytical methods is crucial for this process. Techniques such as high-performance liquid chromatography with a photodiode array detector (HPLC-PDA) have been validated for the accurate quantification of this and related compounds in complex mixtures like plant extracts. mdpi.comresearchgate.net

These precise analytical tools are fundamental for preparing standardized samples for HTS campaigns aimed at exploring activities such as the compound's reported hypoglycemic effects. chemfaces.comchemicalbook.com Future screening efforts, supported by these advanced analytical technologies, will be key to identifying new therapeutic applications and understanding the compound's mechanism of action at a molecular level. benthamdirect.com

Integrative Research Approaches for Comprehensive Understanding

A complete understanding of deacetylasperulosidic acid methyl ester will not come from a single area of study but from an integrative approach that combines data from multiple disciplines. researchgate.netnih.gov This involves connecting its chemical properties and structure with its biological activities and its pharmacokinetic profile. mdpi.com Modern drug discovery from natural sources increasingly relies on such interdisciplinary strategies, which may include ethnopharmacological knowledge, advanced phytochemical analysis, biological screening, and computational modeling. nih.govnih.gov

For this specific compound, an integrative approach would link the pharmacokinetic data—showing rapid absorption but low bioavailability nih.gov—with its potential biological effects. For example, by combining in vivo pharmacokinetic studies with in vitro cell-based assays and metabolomics, researchers can build a model that explains how the compound behaves in the body and what its effects are on a systemic level. This holistic view is essential for translating a promising natural compound into a viable therapeutic candidate. gdddrjournal.com

Addressing Bioavailability and Stability Challenges in Research

The most significant hurdle identified in the research of deacetylasperulosidic acid methyl ester is its extremely low oral bioavailability, which stands at just 3.74%. nih.gov This means that only a small fraction of the compound reaches the bloodstream to exert a systemic effect when taken orally. This is a common challenge for many iridoid glycosides. nih.govresearchgate.net

Future research must prioritize understanding and overcoming this limitation. The key areas for investigation, as highlighted by initial studies, are its stability in the gastrointestinal tract, its susceptibility to first-pass metabolism in the liver, and its ability to pass through the intestinal wall. nih.gov Studies on the related compound, deacetylasperulosidic acid, have shown it can be completely broken down by human intestinal bacteria, suggesting that the gut microbiome could play a crucial role in the stability and subsequent bioavailability of the methyl ester form as well. researchgate.net The pH-instability of similar iridoid glycosides in acidic gastric fluid is another known issue that requires investigation. nih.gov

Addressing these challenges may involve developing novel formulation strategies, such as nanoencapsulation or the use of absorption enhancers, to protect the compound in the gut and improve its uptake. Further studies on its physicochemical properties, such as stability at different pH levels and temperatures, will be critical for designing effective delivery systems. nih.govnih.gov

Table 2: Key Research Challenges for Deacetylasperulosidic Acid Methyl Ester

Challenge Implication Future Research Direction
Low Oral Bioavailability (3.74%) Limits the compound's systemic therapeutic potential when administered orally. nih.gov Development of advanced drug delivery systems (e.g., nanoformulations) and chemical modifications to enhance absorption.
Gastrointestinal Stability The compound may be degraded in the stomach or intestines before it can be absorbed. nih.gov In vitro stability studies under simulated gastrointestinal conditions; investigation of metabolism by gut microbiota. researchgate.net
First-Pass Effect A significant portion of the absorbed compound may be metabolized by the liver before reaching systemic circulation. nih.gov Studies using liver microsomes to determine metabolic pathways and the potential for metabolic saturation.

| Transmembrane Permeability | The compound may have difficulty crossing the intestinal epithelial barrier. nih.gov | In vitro permeability assays (e.g., Caco-2 cell model) to assess transport mechanisms. |

Q & A

Q. What validated analytical methods are recommended for quantifying DAAME in biological and plant matrices?

A UHPLC-MS/MS method with a linear range of 1–1000 ng/mL (correlation coefficient >0.99) has been developed for rat plasma, using acetonitrile precipitation and a Waters ACQUITY UPLC HSS T3 column with 0.1% formic acid in mobile phases . For plant-based samples, HPLC with UV detection (0.08–0.8 μg linear range, RSD <1% for precision) and TLC are widely used, as demonstrated in quality control studies of Hedyotis diffusa and Yanning Syrup .

Q. What are the primary natural sources of DAAME, and how does its content vary across species?

DAAME is identified in Gardenia jasminoides, Rothmannia globosa, Hedyotis diffusa, and Paederia scandens . Quantitative HPLC analyses show DAAME content in H. diffusa exceeds 0.1 mg/g, while G. jasminoides decoction pieces contain 1.04 mg/g on average . Variability in extraction efficiency and environmental factors (e.g., cultivation conditions) may influence yields .

Q. What preliminary pharmacological activities have been reported for DAAME?

DAAME exhibits analgesic effects in mice via mechanisms linked to opioid receptor modulation . It also demonstrates anti-HCC activity by suppressing CA9 protein expression (confirmed via Western blotting and immunohistochemistry) and binding to CA9 with a docking score of -8.1 kcal/mol . Additionally, it shows anti-HIV and blood glucose-lowering effects .

Advanced Research Questions

Q. How can researchers address DAAME’s low oral bioavailability (3.74%) in pharmacokinetic studies?

The low bioavailability is attributed to gastrointestinal instability, first-pass metabolism, and poor transmembrane absorption . Methodological approaches include:

  • Prodrug design : Modifying DAAME’s ester groups to enhance stability.
  • Nanocarrier systems : Using biocompatible functional spheres (e.g., polyphenol-based assemblies) to improve solubility and absorption .
  • Pharmacokinetic modeling : Leveraging UHPLC-MS/MS data to predict dose adjustments for efficacy .

Q. What experimental strategies are recommended to resolve contradictions in DAAME’s reported biological targets?

DAAME is implicated in STAT3, VEGFA, and CA9 pathways in HCC , while also binding to SARS-CoV-2 Mpro (KD = 3.41 μM) . To validate these targets:

  • Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to confirm binding affinities.
  • Perform knockout/knockdown models (e.g., CRISPR-Cas9) to assess pathway-specific effects.
  • Cross-validate findings with network pharmacology and molecular docking, as done in HCC studies .

Q. How should researchers design experiments to evaluate DAAME’s synergistic effects in multi-component formulations (e.g., QZACP decoction)?

QZACP decoction studies reveal DAAME synergizes with paeoniflorin and glycyrrhizic acid to inhibit HCC . Methodological recommendations:

  • Fractional factorial design : Systematically vary component ratios to identify synergistic combinations.
  • Pharmacokinetic co-monitoring : Track tissue distribution of DAAME and co-components using validated UHPLC-MS/MS .
  • Transcriptomic profiling : Compare gene expression changes induced by DAAME alone vs. in combination .

Q. What analytical challenges arise in differentiating DAAME from structurally similar iridoids (e.g., asperuloside)?

DAAME and analogs like asperulosidic acid share core iridoid structures but differ in substituents (e.g., methyl ester vs. carboxylic acid groups). Solutions include:

  • HRMS/MS spectral libraries : Use high-resolution mass spectrometry (e.g., SCIEX X500R QTOF) to distinguish fragmentation patterns .
  • Chromatographic optimization : Adjust mobile phase gradients (e.g., acetonitrile/water with 0.1% formic acid) to resolve co-eluting peaks .

Methodological Considerations for Data Interpretation

Q. How should researchers account for matrix effects when quantifying DAAME in complex plant extracts?

Matrix effects in HPLC/UHPLC analyses can be mitigated by:

  • Standard addition : Spiking samples with known DAAME concentrations to validate recovery rates (e.g., 104.68% recovery in Yanning Syrup) .
  • Matrix-matched calibration : Preparing calibration curves in extract-matched solvents .
  • Internal standards : Using stable isotope-labeled analogs (if available) to normalize variability .

Q. What statistical approaches are suitable for analyzing DAAME’s dose-response relationships in preclinical models?

  • Non-linear regression : Fit dose-response data to sigmoidal models (e.g., IC50 for Mpro inhibition = 27.46 μM) .
  • Hierarchical clustering/PCA : Apply multivariate analysis (e.g., SIMCA 16.0) to identify quality markers in plant extracts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.